Cas no 261930-06-7 (1,2-Propanediol,1-(4-methoxyphenyl)-2-methyl-)

1,2-Propanediol,1-(4-methoxyphenyl)-2-methyl- structure
261930-06-7 structure
Product Name:1,2-Propanediol,1-(4-methoxyphenyl)-2-methyl-
CAS No:261930-06-7
MF:C11H16O3
MW:196.242943763733
CID:247422
PubChem ID:10559791
Update Time:2025-04-19

1,2-Propanediol,1-(4-methoxyphenyl)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol,1-(4-methoxyphenyl)-2-methyl-
    • 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol
    • 1-(4-methoxyphenyl)-1,2-dihydroxy-2-methylpropane
    • 1-(4-methoxyphenyl)-2-methyl-1,2-propanediol
    • 1-(4-Methoxy-phenyl)-2-methyl-propan-1,2-diol
    • 1-(4-methoxy-phenyl)-2-methyl-propane-1,2-diol
    • 1,2-Propanediol,1-(4-methoxyphenyl)-2-methyl
    • C-2035
    • 1,2-Propanediol, 1-(4-methoxyphenyl)-2-methyl-
    • NEPTUHIWSNKWGB-UHFFFAOYSA-N
    • SCHEMBL12493635
    • AB52579
    • AKOS006329261
    • 1-(4-methoxyphenyl)-2-methylpropane-1, 2-diol
    • 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol.
    • 261930-06-7
    • DTXSID60441713
    • MPMP-diol
    • Inchi: 1S/C11H16O3/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,10,12-13H,1-3H3
    • InChI Key: NEPTUHIWSNKWGB-UHFFFAOYSA-N
    • SMILES: OC(C)(C)C(C1C=CC(=CC=1)OC)O

Computed Properties

  • Exact Mass: 196.11000
  • Monoisotopic Mass: 196.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69000
  • LogP: 1.49950
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